3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 307512-22-7
VCID: VC21318659
InChI: InChI=1S/C14H16N2OS2/c1-3-6-16-13(17)11-9-5-4-8(2)7-10(9)19-12(11)15-14(16)18/h3,8H,1,4-7H2,2H3,(H,15,18)
SMILES: CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC=C
Molecular Formula: C14H16N2OS2
Molecular Weight: 292.4 g/mol

3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

CAS No.: 307512-22-7

Cat. No.: VC21318659

Molecular Formula: C14H16N2OS2

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one - 307512-22-7

Specification

CAS No. 307512-22-7
Molecular Formula C14H16N2OS2
Molecular Weight 292.4 g/mol
IUPAC Name 7-methyl-3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C14H16N2OS2/c1-3-6-16-13(17)11-9-5-4-8(2)7-10(9)19-12(11)15-14(16)18/h3,8H,1,4-7H2,2H3,(H,15,18)
Standard InChI Key BQGPJUIDDGGYJB-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC=C
Canonical SMILES CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC=C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator